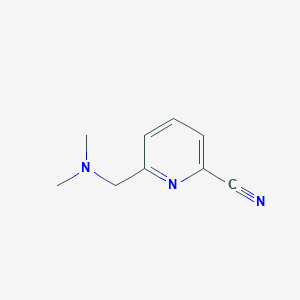

6-((Dimethylamino)methyl)picolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-[(dimethylamino)methyl]pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12(2)7-9-5-3-4-8(6-10)11-9/h3-5H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGXHNVVCXXUIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC(=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Dimethylamino Methyl Picolinonitrile

Precursor Synthesis and Functionalization Routes to 6-((Dimethylamino)methyl)picolinonitrile

Strategies for Introducing the Picolinonitrile Moiety

The picolinonitrile framework, a pyridine (B92270) ring with a nitrile group at the 2-position, can be constructed through several established organic chemistry routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

One common approach begins with the oxidation of an appropriately substituted picoline (methylpyridine). For instance, α-picoline can be oxidized using a strong oxidizing agent like potassium permanganate (B83412) to yield picolinic acid. orgsyn.org The resulting carboxylic acid can then be converted into a primary amide through reaction with a suitable aminating agent, followed by dehydration to afford the nitrile group.

Another powerful strategy involves the cyanation of a pre-existing pyridine ring. This is typically achieved through nucleophilic aromatic substitution on a halopyridine, such as 2-bromopyridine (B144113) or 2-chloropyridine, using a cyanide salt like copper(I) cyanide. The synthesis of multi-substituted pyridines often employs methodologies starting from ylidenemalononitriles, which can provide a versatile route to various amino-nicotinonitrile derivatives under mild, solvent-free conditions. rsc.org The synthesis of picoline itself can be achieved from simple molecules like ethanol (B145695) and ammonia (B1221849) over a zeolite catalyst. rsc.org

Methods for Incorporating the Dimethylaminomethyl Side Chain

The introduction of the dimethylaminomethyl group [-CH₂N(CH₃)₂] onto the pyridine ring is a key functionalization step.

A highly effective method for this transformation is the Mannich reaction . wikipedia.orgorganic-chemistry.org This three-component condensation reaction involves an active acidic proton (present on the methyl group of a precursor like 6-methylpicolinonitrile), a non-enolizable aldehyde (commonly formaldehyde), and a secondary amine (dimethylamine). libretexts.orgyoutube.com The reaction proceeds through the formation of a dimethylaminium ion from formaldehyde (B43269) and dimethylamine (B145610), which then acts as an electrophile that is attacked by the enol form of the methylpyridine precursor. wikipedia.org This reaction is a classic example of aminoalkylation and is widely used for synthesizing β-amino carbonyl compounds and other related structures. libretexts.org Studies on the Mannich condensation of 4-picoline have shown it to be a viable method for creating 4-dialkylaminoethylpyridines, confirming the reactivity of the methyl group on the pyridine ring in this type of condensation. cdnsciencepub.com

An alternative and more direct route involves the nucleophilic substitution of a halogenated precursor. A key intermediate for this approach is 6-(bromomethyl)picolinonitrile . bldpharm.comchembk.com This compound features a reactive bromomethyl group, which is an excellent electrophile. The reaction with dimethylamine, a nucleophile, proceeds via an Sₙ2 mechanism, where the amine displaces the bromide ion to form the desired dimethylaminomethyl side chain and dimethylammonium bromide as a byproduct. The synthesis of the 6-(bromomethyl)picolinonitrile precursor can be accomplished by the bromination of 6-methylpicolinonitrile using a suitable brominating agent like N-bromosuccinimide (NBS) under radical initiation conditions. The synthesis of related 6-(dibromomethyl)-5-nitropyrimidines highlights the utility of such brominated methyl groups as functional handles for further elaboration. nih.gov

Direct Synthesis and Derivatization Approaches to this compound

The construction of the target molecule can be achieved through linear, multi-step sequences or potentially through more convergent one-pot procedures, which are common for analogous structures.

Multi-step Reaction Pathways for the Compound

A logical and common approach to synthesizing this compound is through a sequential, multi-step process. youtube.comyoutube.com This method allows for controlled transformations and purification of intermediates at each stage. A plausible and efficient pathway starts from the commercially available 6-methylpicolinonitrile.

Plausible Synthetic Route:

Radical Bromination: The synthesis commences with the selective bromination of the methyl group of 6-methylpicolinonitrile. This is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄), under photochemical or thermal conditions. This step yields the crucial intermediate, 6-(bromomethyl)picolinonitrile. bldpharm.comcymitquimica.com

Nucleophilic Substitution: The final step involves the reaction of 6-(bromomethyl)picolinonitrile with dimethylamine. This is a standard nucleophilic substitution reaction. Typically, an excess of dimethylamine (often as a solution in a solvent like tetrahydrofuran (B95107) (THF) or ethanol) is used to react with the brominated intermediate. The reaction is usually carried out at or below room temperature to control exothermicity and minimize side reactions. The amine acts as both the nucleophile and the base to neutralize the hydrogen bromide formed, leading to the final product.

The following table summarizes the proposed multi-step synthesis.

| Step | Precursor | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | 6-Methylpicolinonitrile | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | 6-(Bromomethyl)picolinonitrile | Introduction of a leaving group (Br) on the methyl side chain. cymitquimica.com |

| 2 | 6-(Bromomethyl)picolinonitrile | Dimethylamine (aq. or in THF), 0°C to RT | This compound | Nucleophilic substitution to form the dimethylaminomethyl side chain. |

One-Pot Synthetic Procedures for Analogous Structures

While a specific one-pot synthesis for this compound is not prominently documented, the synthesis of highly functionalized and multi-substituted pyridines via one-pot methodologies is an area of active research. acs.orgnih.govnih.govcore.ac.uk These advanced strategies offer increased efficiency by reducing the number of separate reaction and purification steps.

One such approach involves the rhodium carbenoid-induced ring expansion of isoxazoles. organic-chemistry.org This method allows for the creation of complex pyridine structures through a sequence of carbenoid insertion, rearrangement, and oxidation, all performed in a single reaction vessel. acs.orgnih.gov Another innovative one-pot method uses isothiourea catalysis to react an acetic acid derivative with an α,β-unsaturated ketimine, leading to functionalized pyridines through a Michael addition/lactamization/elimination/rearrangement cascade. nih.govcore.ac.uk These methods highlight modern synthetic capabilities that could potentially be adapted for the convergent synthesis of complex pyridine derivatives.

The table below outlines examples of one-pot syntheses for analogous pyridine structures.

| Method | Key Reagents/Catalyst | Reaction Type | Product Type | Reference |

| Rhodium Carbenoid Ring Expansion | Rh₂(OAc)₄, Vinyldiazo compound, Isoxazole, DDQ | Insertion / Rearrangement / Oxidation | Highly functionalized pyridines | acs.orgnih.govorganic-chemistry.org |

| Isothiourea-Mediated Synthesis | Isothiourea catalyst, (Phenylthio)acetic acid, α,β-Unsaturated ketimine | Michael Addition / Lactamization / Migration | 2,4,6-Trisubstituted pyridines | nih.govcore.ac.uk |

| Three-Component Cascade | Cs₂CO₃, Aniline, Diethyl acetylenedicarboxylate, Diethyl ethoxymethylenemalonate | Michael Addition / Cyclization | Multi-substituted pyridones | rsc.org |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comnumberanalytics.com These principles can be applied to the synthesis of heterocyclic compounds like this compound to enhance sustainability. rasayanjournal.co.inresearchgate.net

Key green chemistry strategies applicable to this synthesis include:

Safer Solvents and Auxiliaries: The proposed multi-step synthesis often uses solvents like carbon tetrachloride, which is toxic and environmentally harmful. Green chemistry encourages the replacement of such solvents with safer alternatives like water, ethanol, or supercritical fluids where possible. numberanalytics.com

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones to improve atom economy. numberanalytics.com For instance, developing a catalytic method for the direct aminoalkylation of 6-methylpicolinonitrile would be a greener alternative to the bromination-substitution sequence, which generates stoichiometric amounts of byproducts.

Energy Efficiency: Many organic reactions require significant energy input for heating or refluxing. The use of alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. researchgate.net Microwave-assisted organic synthesis has been successfully applied to the formation of various heterocyclic systems. rasayanjournal.co.in

By incorporating these principles, the synthesis of this compound and its precursors can be made more environmentally benign, efficient, and cost-effective.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The academic pursuit of optimizing the synthesis of this compound focuses on maximizing product yield and purity while ensuring the reaction is efficient and scalable. Research in this area, while not extensively detailed in publicly available literature for this specific molecule, allows for the extrapolation of optimized conditions from the synthesis of structurally similar compounds, such as other substituted picolinonitriles and pyridines. The primary route for the synthesis of this compound typically involves the nucleophilic substitution of a suitable precursor, such as 6-(halomethyl)picolinonitrile or 6-(hydroxymethyl)picolinonitrile, with dimethylamine. The optimization of this process involves a systematic variation of several key reaction parameters.

A significant aspect of optimizing the synthesis of aminomethylpyridines involves the choice of the starting material and the method of introducing the amino group. For instance, in the synthesis of a related compound, N-(6-chloro-3-pyridylmethyl)-methylamine, an improvement in product purity from 96% to over 97.5% was achieved by using monomethylamine gas in toluene (B28343) instead of a 30% aqueous monomethylamine solution. This modification in the physical state of the reagent highlights a critical optimization parameter: the form and delivery of the amine. This approach minimizes water-related side reactions and simplifies product purification.

The optimization of reaction conditions also extends to the choice of solvent, temperature, and catalysts. Solvents play a crucial role in dissolving reactants, influencing reaction rates, and in some cases, determining the reaction pathway. For the amination of halomethylpyridines, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the nucleophilic substitution. The reaction temperature is another critical variable that is often optimized. While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. Therefore, a careful balance is struck to find the optimal temperature that provides a good yield in a reasonable timeframe without compromising purity.

Catalysis also presents an opportunity for optimization. In the broader context of pyridine functionalization, various catalytic systems are explored to enhance efficiency and selectivity. For example, the amination of aminopyridines has been achieved using a ruthenium catalyst that facilitates the reaction through a transient η6-pyridine complex. While not directly applied to this compound, this demonstrates the potential for metal-catalyzed approaches to improve the synthesis of such compounds.

To illustrate the impact of varying reaction conditions on yield, consider the following hypothetical optimization table for the synthesis of this compound from 6-(chloromethyl)picolinonitrile and dimethylamine. This table is based on common optimization strategies found in academic research for similar reactions.

Interactive Data Table: Hypothetical Optimization of the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Base | Catalyst | Yield (%) |

| 1 | Acetonitrile | 25 | 24 | K₂CO₃ | None | 65 |

| 2 | Acetonitrile | 50 | 12 | K₂CO₃ | None | 78 |

| 3 | Acetonitrile | 80 | 6 | K₂CO₃ | None | 75 |

| 4 | DMF | 25 | 24 | K₂CO₃ | None | 70 |

| 5 | DMF | 50 | 12 | K₂CO₃ | None | 85 |

| 6 | DMF | 50 | 12 | Et₃N | None | 82 |

| 7 | THF | 50 | 12 | K₂CO₃ | None | 55 |

| 8 | DMF | 50 | 8 | K₂CO₃ | NaI | 92 |

The data in this hypothetical table demonstrates that the choice of solvent significantly impacts the yield, with DMF generally providing better results than acetonitrile or THF. It also shows that an increase in temperature from 25°C to 50°C improves the yield, but a further increase to 80°C may lead to a slight decrease, possibly due to decomposition. The addition of a catalyst, such as sodium iodide (NaI), can dramatically increase the yield by facilitating the substitution reaction through the in-situ formation of the more reactive 6-(iodomethyl)picolinonitrile.

Reactivity and Mechanistic Investigations of 6 Dimethylamino Methyl Picolinonitrile

Electrophilic and Nucleophilic Reactivity of 6-((Dimethylamino)methyl)picolinonitrile

The reactivity of this compound is governed by the interplay of its three key functional components: the nitrile group, the dimethylamino group, and the pyridine (B92270) ring system. Each of these moieties imparts distinct electronic and steric characteristics to the molecule, influencing its behavior in chemical reactions.

Reactivity at the Nitrile Functionality of the Compound

The nitrile group (–C≡N) in this compound is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. This electrophilicity makes it susceptible to nucleophilic attack. While specific studies on this compound are limited, the reactivity of the nitrile can be inferred from the known chemistry of related picolinonitriles and other aromatic nitriles.

One notable reaction is the [3+2] annulation of heteroaryl carbonitriles with arylhydrazides. For instance, a study on 6-(5,6-diphenyl-1,2,4-triazin-3-yl)picolinonitrile demonstrated that the nitrile carbon is attacked by the primary amino group of benzohydrazide, initiating a cascade of reactions to form 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373) products. acs.orgacs.org This highlights the nitrile's susceptibility to nucleophilic addition, a fundamental aspect of its reactivity.

Furthermore, the nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. Reduction of the nitrile group, typically with reducing agents like lithium aluminum hydride, would be expected to produce the corresponding primary amine.

Reactivity at the Dimethylamino Group of the Compound

The dimethylamino group [–N(CH₃)₂] is a tertiary amine, which imparts basic and nucleophilic character to the molecule. The lone pair of electrons on the nitrogen atom can readily participate in reactions with electrophiles. For instance, it can be protonated by acids to form an ammonium (B1175870) salt.

Analogous to N,N-dimethylbenzylamine, the dimethylamino group can undergo quaternization when treated with alkyl halides, forming a quaternary ammonium salt. wikipedia.org It can also be oxidized to an N-oxide with reagents like hydrogen peroxide or peroxy acids. The resulting N-oxide can then undergo further transformations, such as the Polonovski reaction, when treated with acetic anhydride. rsc.org

The dimethylamino group also has a significant electronic influence on the pyridine ring. As a strong electron-donating group, it increases the electron density of the ring, thereby activating it towards electrophilic substitution.

Reactivity at the Pyridine Ring System of the Compound

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. However, the presence of the electron-donating dimethylaminomethyl group at the 6-position modifies this intrinsic reactivity. The dimethylamino group enhances the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyridine.

Electrophilic aromatic substitution on the pyridine ring is generally directed to the 3- and 5-positions (meta to the ring nitrogen). The activating effect of the dimethylaminomethyl group would further facilitate substitution at these positions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the ring nitrogen). The presence of the substituent at the 6-position may sterically hinder attack at this position, but the electronic effects would still favor nucleophilic attack at the 4-position. Additionally, the pyridine nitrogen itself can act as a nucleophile, participating in reactions such as N-alkylation or N-oxidation.

Ligand Binding Properties and Coordination Chemistry of this compound

The structure of this compound, featuring a pyridine nitrogen and a dimethylamino nitrogen in proximity, makes it an excellent candidate as a chelating ligand in coordination chemistry. The arrangement of these two nitrogen donor atoms allows for the formation of stable five-membered chelate rings with metal ions.

Chelation Modes and Denticity in Metal Complexes of the Compound

This compound typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the dimethylamino group. This N,N'-bidentate chelation is a common binding mode for ligands with a similar structural motif.

The formation of a stable five-membered ring upon chelation is a key driving force for its coordination behavior. The geometry of the resulting metal complex will depend on the coordination number and preferred geometry of the metal ion, as well as the stoichiometry of the ligand-to-metal ratio. For example, with a metal ion that favors an octahedral geometry, the ligand could occupy two coordination sites, with other ligands or solvent molecules occupying the remaining positions.

Computational studies on related multifunctional ligands have shown that the coordination can involve various donor atoms, leading to different geometries such as octahedral, tetrahedral, or square planar, depending on the metal ion. mdpi.com

Thermodynamics and Kinetics of Metal Complex Formation with the Compound

Thermodynamics:

The stability of the metal complexes formed with this ligand is influenced by several factors, including the nature of the metal ion (e.g., its charge, size, and electronic configuration) and the chelate effect. The formation of a stable five-membered chelate ring significantly enhances the thermodynamic stability of the complex compared to coordination with two analogous monodentate ligands. This is known as the chelate effect.

The stability constants of metal complexes are a measure of their thermodynamic stability in solution. For a series of related ligands, the stability of the complexes often correlates with the basicity of the ligand. Generally, more basic ligands form more stable complexes. The presence of the electron-donating dimethylaminomethyl group increases the basicity of the pyridine nitrogen, which would be expected to lead to the formation of relatively stable metal complexes. Studies on other bidentate nitrogen ligands have established relationships between ligand basicity and complex stability. rsc.orgnih.gov

Kinetics:

The kinetics of metal complex formation, or the rate at which the complex is formed, is also an important aspect. The rate of ligand substitution on a metal ion can vary significantly depending on the metal and the existing ligands. For many divalent first-row transition metals, the rate-determining step is often the release of a coordinated solvent molecule from the metal's inner coordination sphere.

The kinetics of thermolysis of metal nitrate (B79036) complexes with bidentate diamine ligands have been studied, providing insights into the thermal stability and decomposition pathways of such complexes. nih.gov While not directly applicable to solution-phase complex formation, these studies underscore the importance of the ligand structure in determining the properties of the resulting metal complex.

The table below summarizes the key functional groups of the main compound discussed and their expected reactivity.

| Functional Group | Expected Reactivity |

| Picolinonitrile | Electrophilic carbon susceptible to nucleophilic attack (e.g., hydrolysis, reduction, addition reactions). |

| Dimethylamino | Basic and nucleophilic; can undergo protonation, quaternization, and oxidation. Electron-donating, activating the pyridine ring. |

| Pyridine Ring | Susceptible to electrophilic substitution at the 3- and 5-positions and nucleophilic substitution at the 4-position. The ring nitrogen is nucleophilic. |

Influence of Metal Centers on the Reactivity of Coordinated this compound

The coordination of this compound to a metal center can significantly alter its electronic properties and, consequently, its reactivity. The primary coordination is expected to occur through the pyridinic nitrogen and the nitrile nitrogen, although the dimethylamino group can also participate in binding, leading to a multidentate ligand. The nature of the metal ion—its size, charge, and electronic configuration—plays a crucial role in modulating the reactivity of the coordinated ligand.

Upon coordination, the electron density of the picolinonitrile ring system is perturbed. A Lewis acidic metal center will withdraw electron density from the pyridine ring and the nitrile group. This withdrawal can activate the nitrile group towards nucleophilic attack or other transformations that would not readily occur with the free ligand. For instance, the polarization of the C≡N bond is enhanced upon coordination, making the carbon atom more electrophilic.

Research on related metal-nitrile complexes has shown that the interaction involves both σ-donation from the nitrile lone pair to the metal and π-back-donation from the metal d-orbitals to the π* orbitals of the nitrile. The extent of this back-donation influences the C≡N bond strength and length, which can be probed spectroscopically (e.g., via infrared spectroscopy). While specific studies on this compound complexes are not extensively documented in publicly available literature, the general principles of metal-nitrile interactions provide a framework for predicting its behavior.

Table 1: Predicted Influence of Metal Coordination on Spectroscopic Properties of this compound

| Spectroscopic Technique | Predicted Change upon Coordination | Rationale |

| Infrared (IR) Spectroscopy | Shift in ν(C≡N) stretching frequency | Coordination to a metal center typically increases the C≡N stretching frequency due to the kinematic coupling and electronic effects. However, significant π-back-donation can lead to a decrease in the frequency. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Downfield shift of pyridine proton signals | Withdrawal of electron density from the aromatic ring by the metal center leads to deshielding of the protons. |

| UV-Visible Spectroscopy | Shift in absorption bands | Coordination can lead to new metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. |

Transformation Reactions and Derivatization of this compound for Advanced Scaffolds

The functional groups present in this compound—the nitrile, the pyridine ring, and the dimethylamino group—offer multiple avenues for chemical transformation and derivatization. These modifications are key to developing advanced molecular scaffolds for applications in catalysis, materials science, and medicinal chemistry.

Functional Group Interconversions on the Compound

The nitrile group is a particularly versatile functional handle. It can undergo a variety of transformations to yield other valuable functional groups. For instance, hydrolysis of the nitrile, which can be catalyzed by acid or base, would lead to the corresponding picolinamide (B142947) or picolinic acid derivatives. The reaction conditions can be tuned to favor one product over the other.

Reduction of the nitrile group would yield an aminomethylpyridine derivative. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. The resulting primary amine introduces a new coordination site and a point for further functionalization.

The dimethylamino group can also be a site for chemical modification. For example, quaternization with an alkyl halide would result in a cationic pyridinium (B92312) salt. This modification would alter the electronic properties and solubility of the molecule.

Table 2: Potential Functional Group Interconversions of this compound

| Starting Functional Group | Reagent/Condition | Product Functional Group |

| Nitrile | H₂O, H⁺ or OH⁻ | Carboxamide, Carboxylic Acid |

| Nitrile | LiAlH₄ or H₂/Catalyst | Primary Amine |

| Dimethylamino | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

Utilization as a Building Block for Polymeric and Supramolecular Architectures

The multidentate nature of this compound and its derivatives makes them excellent candidates for the construction of complex polymeric and supramolecular structures. fu-berlin.de The pyridine and nitrile functionalities can act as coordination sites for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). researchgate.net

In the realm of supramolecular chemistry, the directional nature of the coordination bonds allows for the self-assembly of discrete, well-defined architectures such as molecular polygons and polyhedra. The dimethylamino group can be used to introduce additional functionalities or to tune the solubility and stability of the resulting assemblies.

While the direct use of this compound in the synthesis of specific polymers or supramolecular structures is not yet widely reported, the principles of coordination-driven self-assembly using similar pyridine-based ligands are well-established. The combination of a rigid pyridine core with a flexible dimethylaminomethyl sidearm could lead to the formation of novel structures with interesting host-guest properties or catalytic activity.

Advanced Spectroscopic and Structural Characterization of 6 Dimethylamino Methyl Picolinonitrile and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a molecule such as 6-((Dimethylamino)methyl)picolinonitrile, with its distinct chemical moieties—a pyridine (B92270) ring, a dimethylamino group, a methylene (B1212753) bridge, and a nitrile group—NMR is indispensable for elucidating its precise atomic arrangement and conformational behavior in solution.

A comprehensive search of scientific literature and chemical databases did not yield publicly available experimental NMR data specifically for this compound. However, the following sections describe the standard NMR techniques that would be employed for its characterization.

Multi-dimensional NMR Techniques for Detailed Structural Assignment

To unambiguously assign the proton (¹H) and carbon-¹³ (¹³C) signals in the NMR spectra of this compound, multi-dimensional NMR techniques are essential.

¹H NMR: A standard one-dimensional proton NMR spectrum would provide initial information. The aromatic protons on the picolinonitrile ring would appear in a distinct downfield region, while the methylene bridge protons and the methyl protons of the dimethylamino group would resonate at higher field strengths. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon spectrum would show distinct signals for each unique carbon atom, including the nitrile carbon, the carbons of the pyridine ring, the methylene carbon, and the methyl carbons.

2D NMR (COSY and HSQC): To resolve ambiguities, two-dimensional techniques are used.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other, helping to identify adjacent protons on the pyridine ring and the coupling between the methylene protons and potentially the dimethylamino protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals.

While specific spectral data is not available, a hypothetical data table for the expected proton and carbon environments is presented below for illustrative purposes.

Table 1: Expected NMR Resonances for this compound

| Atom Type | Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | Pyridine Ring | 7.5 - 8.5 | 120 - 150 |

| Methylene CH₂ | -CH₂-N(CH₃)₂ | 3.5 - 4.5 | 55 - 65 |

| Methyl CH₃ | -N(CH₃)₂ | 2.2 - 2.8 | 40 - 50 |

| Quaternary C | Pyridine Ring (C-CN) | - | 130 - 140 |

| Quaternary C | Pyridine Ring (C-CH₂) | - | 155 - 165 |

Solid-State NMR Applications for Bulk Material Analysis

Solid-State NMR (ssNMR) is a technique used to study materials in their solid phase. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can provide information about the structure, polymorphism, and dynamics in the solid state. For this compound, ssNMR could be used to:

Characterize the bulk material, confirming the structure and purity of a crystalline or amorphous powder.

Study polymorphism, as different crystalline forms of the same compound will yield different ssNMR spectra.

Investigate the structure of insoluble complexes or coordination polymers formed with metal ions.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically employed to enhance the signal of low-abundance nuclei like ¹³C and to narrow the spectral lines. A detailed search of the scientific literature found no published solid-state NMR studies for this compound.

X-ray Crystallography for Crystalline Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for this compound and its derivatives.

Single Crystal X-ray Diffraction of this compound and its Coordination Compounds

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction (SCXRD). chemicalbook.com This would yield a detailed structural model, including:

The precise geometry of the picolinonitrile ring.

The conformation of the (dimethylamino)methyl substituent relative to the ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonds or π-π stacking.

A thorough review of crystallographic databases and scientific literature did not locate any published single-crystal structures for this compound or its coordination compounds. A hypothetical data table illustrating the kind of information obtained from such an analysis is provided.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 8.5, b = 12.1, c = 9.3 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 925.4 |

Powder X-ray Diffraction in Material Science Applications

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. It is a fundamental tool in material science for:

Phase Identification: The resulting diffraction pattern serves as a "fingerprint" for a specific crystalline phase, allowing for the identification of the compound.

Purity Analysis: PXRD can detect the presence of crystalline impurities.

Studying Polymorphism: Different crystal forms of this compound would produce distinct PXRD patterns.

While a reference PXRD pattern for this compound is not available in the public domain, this technique would be crucial for routine characterization and quality control of the bulk material.

Vibrational Spectroscopy (IR, Raman) for Bonding and Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

A detailed search of the scientific literature did not yield any specific experimental IR or Raman spectra for this compound.

For this compound, IR and Raman spectroscopy would be expected to show characteristic vibrational bands corresponding to its constituent parts:

C≡N Stretch: A strong, sharp absorption in the IR spectrum and a corresponding band in the Raman spectrum, typically in the range of 2220-2260 cm⁻¹, is characteristic of a nitrile group.

Aromatic C-H and C=C/C=N Stretches: The pyridine ring would exhibit several bands corresponding to C-H stretching vibrations (around 3000-3100 cm⁻¹) and ring stretching vibrations (in the 1400-1600 cm⁻¹ region).

Aliphatic C-H Stretches: The methylene (-CH₂-) and methyl (-CH₃) groups would show C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

C-N Stretches: Vibrations corresponding to the C-N bonds of the dimethylamino group would be expected in the 1000-1350 cm⁻¹ range.

The complementary nature of IR and Raman spectroscopy would be valuable; vibrations that are strong in the IR spectrum may be weak in the Raman, and vice versa, allowing for a more complete vibrational analysis.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | -CH₂- and -N(CH₃)₂ | 2800 - 3000 | Medium to Strong |

| C≡N Stretch | Nitrile | 2220 - 2260 | Strong, Sharp |

| C=C / C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry serves as a fundamental analytical technique for the confirmation of the molecular identity of this compound and for the elucidation of its gas-phase ion fragmentation pathways. The molecular formula of this compound is C₉H₁₁N₃, which corresponds to a molecular weight of approximately 161.20 g/mol . chemscene.com In a typical mass spectrum, the compound is expected to exhibit a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization technique employed. For instance, using electrospray ionization (ESI), one would anticipate observing a peak at m/z 162.21, corresponding to the protonated molecule.

The fragmentation of this compound under mass spectrometric conditions can provide valuable structural information. While specific experimental fragmentation data for this compound is not extensively detailed in the public domain, plausible fragmentation pathways can be postulated based on its structure. The structure contains a pyridine ring, a cyano group, and a dimethylaminomethyl substituent, which will influence the fragmentation pattern.

Key fragmentation pathways are likely to involve the cleavage of the bonds associated with the dimethylaminomethyl group. For example, a common fragmentation would be the loss of a dimethylamino radical (•N(CH₃)₂) or a dimethylamine (B145610) molecule (HN(CH₃)₂), leading to the formation of a stable benzylic-type cation. Another probable fragmentation is the loss of a methyl radical (•CH₃) from the dimethylamino group. The pyridine ring itself can undergo characteristic ring-opening pathways after initial fragmentation.

A hypothetical fragmentation pattern is outlined in the table below:

| Proposed Fragment Ion | m/z (Proposed) | Possible Neutral Loss | Structural Origin |

| [C₉H₁₁N₃]⁺ | 161 | - | Molecular Ion |

| [C₈H₈N₃]⁺ | 144 | •CH₃ | Loss of a methyl radical from the dimethylamino group |

| [C₇H₆N₂]⁺ | 118 | •CH₂N(CH₃)₂ | Cleavage of the bond between the pyridine ring and the methyl group of the substituent |

| [C₇H₉N₂]⁺ | 121 | •C₂H₂N | Loss of hydrogen cyanide from a rearranged molecular ion |

It is important to note that the actual fragmentation will be influenced by the ionization method (e.g., Electron Ionization (EI) vs. Electrospray Ionization (ESI)) and the energy applied. mdpi.com High-resolution mass spectrometry would be instrumental in confirming the elemental composition of the fragment ions, thus providing stronger evidence for the proposed fragmentation pathways.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Characterization

The electronic absorption and emission properties of this compound are of significant interest for understanding its electronic structure and potential applications in areas such as molecular probes and materials science. The molecule possesses an electron-donating dimethylamino group and an electron-withdrawing picolinonitrile moiety, a classic donor-acceptor architecture. This arrangement is known to give rise to interesting photophysical phenomena.

UV-Vis Absorption:

The UV-Vis absorption spectrum of this compound is expected to be characterized by absorption bands corresponding to π-π* transitions within the pyridine ring and an intramolecular charge transfer (ICT) band. The ICT transition involves the transfer of electron density from the dimethylamino donor to the picolinonitrile acceptor upon photoexcitation. The position and intensity of the ICT band are typically sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, the ICT band is expected to shift to lower energies (a bathochromic or red shift).

Fluorescence Spectroscopy:

Similar to other donor-acceptor molecules, this compound is expected to exhibit fluorescence. The emission properties are also likely to be highly dependent on the solvent environment. In nonpolar solvents, a "normal" fluorescence band is expected from the locally excited state. However, in polar solvents, the stabilization of the charge-separated ICT state can lead to the appearance of a second, red-shifted emission band. rsc.org This dual fluorescence is a hallmark of molecules that can form a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor groups twist relative to each other in the excited state. rsc.org

The fluorescence quantum yield of this compound is also anticipated to be solvent-dependent. Often for TICT-forming molecules, the quantum yield of the ICT emission is lower in more polar solvents due to increased non-radiative decay pathways. nih.gov

| Property | Expected Observation | Influencing Factors | Rationale |

| UV-Vis Absorption (λabs) | Solvatochromic shift (red shift with increasing solvent polarity) | Solvent polarity | Stabilization of the polar ICT state in polar solvents |

| Fluorescence Emission (λem) | Potential for dual fluorescence in polar solvents (a normal band and a red-shifted ICT band) | Solvent polarity, viscosity | Formation and stabilization of a Twisted Intramolecular Charge Transfer (TICT) state rsc.org |

| Fluorescence Quantum Yield (Φf) | Decrease in quantum yield with increasing solvent polarity | Solvent polarity, temperature | Increased non-radiative decay from the stabilized ICT state nih.gov |

The study of the electronic spectroscopy of complexes of this compound with metal ions would also be of interest. Coordination to a metal center would likely perturb the electronic structure of the ligand, leading to shifts in the absorption and emission maxima and potentially modulating the fluorescence quantum yield. These changes could be exploited for the development of fluorescent sensors for metal ions.

Computational and Theoretical Investigations of 6 Dimethylamino Methyl Picolinonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and its influence on molecular properties. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and efficiency by calculating the electron density of a system rather than its complex many-electron wavefunction. ias.ac.inresearchgate.net For a flexible molecule like 6-((Dimethylamino)methyl)picolinonitrile, which possesses rotatable bonds between the pyridine (B92270) ring and the (dimethylamino)methyl group, DFT is ideally suited for exploring its conformational landscape.

The primary goal of a DFT conformational analysis is to identify the various low-energy spatial arrangements (conformers) of the molecule and to determine their relative stabilities. This is achieved by systematically rotating the key dihedral angles—specifically the C(ring)-C(methylene) and C(methylene)-N(amino) bonds—and calculating the potential energy of each resulting geometry. The results typically reveal a set of stable conformers corresponding to local minima on the potential energy surface.

For this compound, key factors influencing conformational preference would include:

Steric Hindrance: Repulsion between the bulky dimethylamino group, the nitrile group, and the pyridine ring hydrogen at the 5-position.

Intramolecular Interactions: Potential weak hydrogen bonds or other non-covalent interactions between the nitrogen lone pair of the dimethylamino group and the pyridine ring system.

Electronic Effects: The interplay of inductive and resonance effects from the electron-withdrawing nitrile group and the electron-donating aminomethyl group, which can influence bond lengths and angles. researchgate.net

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can precisely quantify the energetic differences between these conformers. ias.ac.in This information is crucial for understanding which shapes the molecule is most likely to adopt under given conditions, which in turn dictates its interaction with biological targets or other molecules.

Table 1: Illustrative DFT-Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Npyridine-C6-Cmethylene-Namino) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| A (Global Minimum) | ~60° | 0.00 | 75.3 |

| B | ~180° | 1.25 | 13.5 |

| C | ~-60° | 0.95 | 11.2 |

Note: This table is illustrative, based on typical energy differences found in similar substituted pyridine systems. The dihedral angle represents the torsion around the bond connecting the side chain to the pyridine ring. The population is derived from the Boltzmann distribution.

Ab Initio Methods for High-Accuracy Property Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. rsc.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide "gold standard" accuracy for electronic energies and molecular properties.

For this compound, these high-accuracy methods would be employed to:

Benchmark DFT Results: Validate the energies and geometries of the most stable conformers predicted by more economical DFT methods.

Calculate Accurate Electronic Properties: Determine precise values for properties like dipole moment, polarizability, and ionization potential, which are critical for understanding the molecule's behavior in electric fields and its propensity to lose an electron. rsc.org

Investigate Excited States: While Time-Dependent DFT (TD-DFT) is common, higher-accuracy ab initio methods can provide more reliable predictions of electronic excitation energies, which are fundamental to understanding the molecule's UV-Vis absorption spectrum.

Due to their computational cost, these methods are typically used for single-point energy calculations on geometries optimized at a lower level of theory (like DFT), rather than for full conformational searches. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations examine static molecular structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations model the atoms as classical particles moving according to a force field—a set of equations that describe the potential energy of the system as a function of atomic positions.

For this compound, an MD simulation would involve placing the molecule (or multiple molecules) in a simulation box, often with a solvent like water or octane, and calculating the forces on each atom at femtosecond intervals. acs.org This approach allows for the exploration of:

Conformational Dynamics: Observing how the molecule transitions between different stable conformations in real-time and determining the flexibility of the (dimethylamino)methyl side chain.

Solvation Effects: Understanding how solvent molecules arrange themselves around the solute and how these interactions influence its preferred conformation and solubility. For instance, in an aqueous environment, the nitrogen atoms in the pyridine ring and dimethylamino group would likely form hydrogen bonds with water molecules. rsc.org

Intermolecular Interactions: Simulating how multiple molecules of this compound interact with each other in a condensed phase, revealing information about potential aggregation or crystal packing forces. Studies on similar pyridine derivatives show that the orientation of the ring and its substituents is crucial at interfaces. acs.orgrsc.org

MD simulations can span nanoseconds or even microseconds, providing statistical data on the distribution of conformations and the nature of non-covalent interactions that govern the molecule's macroscopic properties.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods are highly effective at predicting spectroscopic data, which can aid in the characterization of a synthesized compound or even identify it from a complex mixture. DFT calculations can predict reaction pathways and transition states, offering insights into chemical reactivity. acs.org

For this compound, these predictions would include:

NMR Spectra: Calculation of nuclear magnetic shielding tensors allows for the prediction of 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. Different conformers will have slightly different chemical shifts, and the predicted spectrum for a dynamic system is often a population-weighted average of the spectra of the stable conformers.

IR and Raman Spectra: By calculating the vibrational frequencies of the molecule, its infrared and Raman spectra can be simulated. This helps in assigning experimental peaks to specific molecular motions, such as the C≡N stretch of the nitrile group or the C-H vibrations of the methyl groups.

Reaction Pathways: DFT can be used to model the energy profile of a potential reaction. For example, the nucleophilic attack on the nitrile carbon can be modeled to understand the molecule's susceptibility to hydrolysis or other additions. acs.org The calculations would identify the transition state structure and determine the activation energy barrier, providing a quantitative measure of the reaction rate. acs.org

Machine Learning and Chemoinformatics Approaches for Derivative Design

The intersection of computational chemistry, data science, and artificial intelligence has given rise to powerful new strategies for molecular design. nih.govrsc.org Chemoinformatics and machine learning (ML) leverage existing chemical data to build predictive models, accelerating the discovery of new molecules with desired properties. nih.govfrontiersin.orgaalto.fi

For a scaffold like this compound, these approaches can be applied to:

Quantitative Structure-Activity Relationship (QSAR): If a set of derivatives has been synthesized and tested for a specific biological activity, QSAR models can be built. researchgate.net These models use calculated molecular descriptors (e.g., logP, molecular weight, dipole moment, HOMO/LUMO energies) to create a mathematical equation that correlates the structure with activity. This model can then be used to predict the activity of virtual, unsynthesized derivatives.

Scaffold Hopping and Derivative Enumeration: Chemoinformatics tools can generate vast virtual libraries of new molecules by modifying the parent scaffold. researchgate.net For example, the dimethylamino group could be replaced with other amines (pyrrolidine, piperidine), or substituents could be added to the pyridine ring.

Property Prediction with Machine Learning: ML models, trained on large public or private datasets, can predict a wide range of properties for these virtual derivatives, including solubility, toxicity, metabolic stability, and spectroscopic properties, often in a fraction of a second. aalto.fi This allows for rapid virtual screening of thousands or millions of potential compounds to identify a small, promising subset for synthesis and testing. mdpi.com

Table 2: Illustrative Chemoinformatics Profile for Virtual Derivative Design

| Derivative Scaffold | Modification | Predicted LogP | Predicted Aqueous Solubility (logS) | Predicted Activity Score (ML Model) |

| 6-((pyrrolidino )methyl)picolinonitrile | Replace -N(CH3)2 | 2.35 | -3.1 | 0.68 |

| 6-((morpholino )methyl)picolinonitrile | Replace -N(CH3)2 | 1.80 | -2.5 | 0.55 |

| 5-fluoro -6-((dimethylamino)methyl)picolinonitrile | Add F at C5 | 2.15 | -2.9 | 0.72 |

| 6-((dimethylamino)methyl)pyridine-2-carboxamide | Replace -CN with -CONH2 | 1.10 | -1.8 | 0.45 |

Note: This table is for illustrative purposes. The data represents the type of output generated from chemoinformatics and machine learning models to guide the selection of new derivatives for synthesis.

Applications of 6 Dimethylamino Methyl Picolinonitrile in Catalysis and Advanced Materials Science

Role in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on soluble metal-ligand complexes. The properties of the ligand are crucial in tuning the activity, selectivity, and stability of the catalyst.

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries. Chiral ligands are essential for inducing enantioselectivity in metal-catalyzed reactions. While 6-((Dimethylamino)methyl)picolinonitrile is itself achiral, it can be a precursor to chiral ligands. For instance, modification of the methyl groups on the amine or the introduction of a chiral center on the carbon backbone could yield a chiral derivative.

These chiral analogues could then be complexed with transition metals like rhodium, iridium, or palladium to catalyze a variety of asymmetric transformations, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The design of chiral ligands is a sophisticated process, and moving from C2-symmetric ligands to non-symmetrical P,N-ligands has shown significant success in many metal-catalyzed reactions. nih.gov The combination of a "hard" nitrogen donor from the pyridine (B92270) and a "softer" donor from a modified amino group could create a unique electronic and steric environment around the metal center, potentially leading to high levels of enantioselectivity. nih.gov Chiral pyridine-containing ligands have been successfully employed in a range of asymmetric catalytic reactions. hkbu.edu.hk

Organometallic chemistry involves compounds with metal-carbon bonds and is central to many catalytic cycles. uomustansiriyah.edu.iq this compound can serve as a robust ligand in organometallic catalysis. uhcl.edu The pyridine and amino nitrogens can form a stable chelate ring with a metal center, creating a pincer-type or bidentate ligand framework. Such complexes are often more stable than those with monodentate ligands.

Ruthenium(II) complexes with pincer-type pyridine-based ligands have demonstrated high efficiency in hydrogen transfer reactions. acs.org Similarly, a palladium(II) complex of this compound could potentially be an active catalyst in cross-coupling reactions like the Suzuki-Miyaura or Heck reactions. The electronic properties of the pyridine ring and the dimethylamino group can influence the electron density at the metal center, thereby tuning its catalytic activity. nih.gov The nitrile group, while a potential coordination site, might also be a reactive handle for further functionalization or could participate directly in catalytic transformations. msu.edu

Modern catalysis research places a strong emphasis on sustainability, focusing on the use of earth-abundant metals, high catalyst turnover numbers, and reactions that proceed under mild conditions. nih.govnccr-catalysis.ch Derivatives of this compound could contribute to this field. For example, complexes with first-row transition metals like iron, cobalt, or nickel are of great interest for replacing precious metals. uu.nl

The development of catalysts that can operate in greener solvents, such as water or bio-derived solvents, is another key aspect of sustainable chemistry. The solubility of metal complexes can be tuned by modifying the ligand structure. Furthermore, the robust nature of pyridine-based ligands can lead to catalysts with longer lifetimes, reducing waste and cost. The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines, utilizing sustainable catalysts and techniques. nih.gov

Contributions to Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which facilitates its separation and recycling. This compound and its derivatives can be incorporated into solid supports to create effective heterogeneous catalysts.

One approach to creating a heterogeneous catalyst is to immobilize a homogeneous catalyst onto a solid support like silica, alumina, or a polymer. The this compound ligand could be tethered to a support surface through various chemical linkages. For instance, the nitrile group could be hydrolyzed to a carboxylic acid, which can then form a covalent bond with a functionalized support.

Alternatively, the ligand itself can be used to functionalize the surface of a material, creating active sites for catalysis. The pyridine and amino groups can act as anchoring points for metal nanoparticles, preventing their aggregation and enhancing their catalytic performance. Silica-supported amine catalysts have shown promise in gas-phase condensation reactions, demonstrating the potential of such functionalized materials. wisc.edu

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. nih.govnih.gov Their high surface area, tunable pore sizes, and tailorable functionality make them promising candidates for a variety of applications, including catalysis. youtube.com

To incorporate a molecule like this compound into a MOF, it would typically need to be modified to have at least two coordinating groups, such as carboxylic acids, that can act as linkers. researchgate.net For example, the pyridine ring could be functionalized with carboxylate groups. The dimethylamino and nitrile functionalities would then decorate the pores of the MOF. researchgate.net These functional groups can act as catalytic sites themselves (organocatalysis), or they can be used to anchor metal ions or nanoparticles, creating a highly active and selective heterogeneous catalyst. youtube.comnih.gov The defined and crystalline nature of MOFs allows for a precise arrangement of these active sites, which can lead to enhanced catalytic performance compared to amorphous supports. youtube.com

Development of Advanced Functional Materials

The integration of picolinonitrile derivatives and molecules with dimethylamino functionalities into advanced materials is an active area of research. These components are recognized for their potential to impart unique electronic, optical, and responsive properties to materials. However, specific research detailing the use of this compound as a key component in functional materials is not prominently documented in the reviewed literature.

Optoelectronic Materials Incorporating this compound Complexes

The development of optoelectronic materials often involves the use of metal complexes with tailored ligands. Picolinonitrile and its derivatives are known to act as effective ligands in the formation of coordination complexes with various metals. The nitrile and pyridine nitrogen atoms can coordinate with metal centers, and the dimethylamino group could potentially serve as an additional coordination site or as a means to tune the electronic properties of the resulting complex.

In principle, metal complexes of this compound could exhibit interesting photophysical properties, such as luminescence, which are crucial for applications in devices like organic light-emitting diodes (OLEDs) and sensors. The electronic properties of such complexes would be influenced by the nature of the metal ion and the ligand field environment. However, specific studies on the synthesis and characterization of optoelectronic materials derived from this compound complexes are not found in the surveyed scientific literature. Research in the broader field of luminescent metal-organic frameworks (LMOFs) and metal complexes often focuses on other ligand systems. nih.govrsc.orgrsc.org

Polymeric and Elastomeric Materials

The incorporation of functional monomers into polymer chains is a common strategy to develop materials with specific properties. The this compound molecule possesses a vinyl-like pyridine ring and a reactive dimethylamino group, which could potentially be utilized in polymerization reactions or as a post-polymerization modification agent.

For instance, the dimethylamino group could impart pH or temperature responsiveness to a polymer, making it a "smart" material. Such stimuli-responsive polymers have applications in drug delivery, sensors, and actuators. rsc.orgnih.govmdpi.com Research on stimuli-responsive polymers often utilizes monomers like N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA), which shares the dimethylamino functionality. morressier.com While the principles of creating functional polymers are well-established, specific examples of polymeric or elastomeric materials synthesized directly using this compound as a monomer or a functionalizing agent are not described in the available literature.

Supramolecular Assemblies and Self-Assembled Structures

Supramolecular chemistry involves the spontaneous association of molecules through non-covalent interactions to form well-defined, ordered structures. The pyridine and nitrile groups in this compound are capable of participating in various non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. These interactions could, in principle, drive the self-assembly of this molecule or its metal complexes into larger architectures like coordination polymers, cages, or gels.

The field of supramolecular chemistry has seen the development of complex structures from various building blocks. nih.govnih.gov The design of ligands with specific geometries and interaction sites is crucial for controlling the outcome of the self-assembly process. While the structural features of this compound suggest its potential as a building block in supramolecular chemistry, there is a lack of published research demonstrating its use in the formation of specific supramolecular assemblies or self-assembled structures.

Advanced Analytical Methodologies for Research Oriented Detection and Purity Assessment of 6 Dimethylamino Methyl Picolinonitrile

Chromatographic Techniques for Separation and Quantification in Research Contexts

Chromatographic methods are indispensable for the separation of complex mixtures and the quantification of individual components. For a polar, nitrogen-containing compound like 6-((Dimethylamino)methyl)picolinonitrile, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful, complementary approaches to its analysis.

HPLC is a primary technique for the purity assessment of non-volatile and thermally labile compounds. Given the structure of this compound, which includes a polar dimethylamino group and a pyridine (B92270) ring, reversed-phase HPLC (RP-HPLC) is the most appropriate mode of separation. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, causing more polar compounds to elute earlier.

For the analysis of this compound, a C18 or C8 column would be a suitable choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The basicity of the dimethylamino and pyridine nitrogen atoms (pKa of the pyridine nitrogen is typically around 5-6) means that the pH of the mobile phase will significantly impact the retention time. scirp.org At a pH below the pKa, the compound will be protonated and more polar, leading to earlier elution. Conversely, at a pH above the pKa, it will be in its neutral form and more retained on the column. Therefore, a buffered mobile phase, for instance, an acetate (B1210297) or phosphate (B84403) buffer, is essential for reproducible results.

In a research context, HPLC is invaluable for monitoring the progress of a reaction that synthesizes this compound. By taking small aliquots from the reaction mixture at various time points, quenching the reaction, and analyzing the samples by HPLC, the consumption of reactants and the formation of the product and any by-products can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

A hypothetical HPLC method for the analysis of this compound, based on methods for similar compounds, is presented in Table 1. thermofisher.commdpi.com

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 5 µL |

This table is a hypothetical representation based on common HPLC methods for substituted pyridine derivatives.

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar nature and molecular weight, GC can be highly effective for the analysis of more volatile starting materials, reagents, or potential by-products in its synthesis. For instance, if the synthesis involves simpler picoline or pyridine precursors, GC can be used to monitor their consumption.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also mass spectra, which can be used for the structural elucidation of unknown peaks. For the analysis of pyridine-based compounds, a capillary column with a mid-polarity stationary phase, such as one containing a percentage of phenyl and/or cyanopropyl functional groups, is often employed to achieve good separation. epa.gov

In some cases, derivatization can be used to increase the volatility and thermal stability of a compound for GC analysis. For amines, acylation or silylation are common derivatization strategies. However, for routine analysis of this compound, HPLC is generally the more direct and preferred method.

A potential GC-MS method for the analysis of volatile impurities in a sample of this compound is outlined in Table 2.

Table 2: Hypothetical GC-MS Parameters for the Analysis of Volatile Impurities

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), then to 280 °C at 15 °C/min |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injection Mode | Split (20:1) |

| MS Ion Source | Electron Ionization (EI), 70 eV |

| MS Quadrupole Temp | 150 °C |

| MS Transfer Line Temp | 280 °C |

| Scan Range | 40-450 m/z |

This table is a hypothetical representation based on common GC-MS methods for pyridine and its derivatives. epa.gov

Advanced Electrophoretic Methods for Analysis of the Compound

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field. For a basic compound like this compound, which can be readily protonated to form a cation, capillary zone electrophoresis (CZE) is a particularly suitable technique. abovchem.com

In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. At neutral to acidic pH, the analyte will be positively charged and will migrate towards the cathode. The separation is based on the charge-to-size ratio of the ions. This technique offers very high separation efficiency, short analysis times, and requires only minute sample volumes. bldpharm.com

The composition of the BGE is a critical parameter in CE. It typically consists of a buffer to maintain a constant pH, and may also include organic modifiers or additives to enhance separation selectivity. For basic compounds, a low pH buffer (e.g., phosphate or citrate) is often used to ensure full protonation and good electrophoretic mobility.

CE can be used as a complementary technique to HPLC for purity assessment. It is particularly adept at separating compounds with very similar structures but different charge-to-size ratios, which might be difficult to resolve by RP-HPLC. Furthermore, coupling CE with mass spectrometry (CE-MS) can provide structural information on the separated components, making it a powerful tool for impurity profiling.

Spectroscopic Methods for In Situ Reaction Monitoring and Mechanistic Studies

Spectroscopic techniques that allow for the real-time monitoring of chemical reactions (in situ monitoring) are invaluable for gaining mechanistic insights and for process optimization. For the synthesis of this compound, Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose.

In situ FTIR spectroscopy, often utilizing an attenuated total reflectance (ATR) probe that can be inserted directly into a reaction vessel, can monitor the concentration of reactants, intermediates, and products over time by tracking the changes in their characteristic vibrational bands. nih.gov For the synthesis of this compound, one could monitor the disappearance of a key vibrational band from a starting material and the appearance of a band corresponding to the product. For example, the nitrile (C≡N) stretch of the picolinonitrile ring typically appears in the region of 2220-2240 cm⁻¹, and its increasing intensity would indicate product formation.

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to non-polar bonds and is less susceptible to interference from water, making it well-suited for monitoring reactions in aqueous media. A key advantage of Raman spectroscopy is the ability to use fiber optic probes for in situ measurements in a similar fashion to FTIR-ATR. The characteristic vibrations of the pyridine ring and the nitrile group would be observable in the Raman spectrum and could be used to monitor the reaction progress.

By plotting the intensity of characteristic spectroscopic bands against time, kinetic profiles for the reaction can be generated. This data is crucial for understanding the reaction mechanism, identifying any short-lived intermediates, and determining the optimal endpoint of the reaction, thereby preventing the formation of degradation products due to prolonged reaction times or excessive temperatures.

Emerging Research Directions and Future Perspectives for 6 Dimethylamino Methyl Picolinonitrile

Novel Synthetic Routes and Scalable Preparations

The development of efficient and scalable synthetic methods is paramount for the widespread investigation and application of 6-((dimethylamino)methyl)picolinonitrile. Current research is focused on moving beyond traditional, multi-step syntheses to more streamlined and atom-economical approaches.

One promising avenue is the application of reductive amination . This one-pot reaction can, in principle, be used to synthesize the target compound from a suitable aldehyde or ketone precursor with dimethylamine (B145610), followed by reduction. nist.govbldpharm.com The choice of reducing agent is critical, with reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being favored for their selectivity in reducing the intermediate iminium ion in the presence of the initial carbonyl group. bldpharm.com The general mechanism for reductive amination is a versatile method for creating a wide array of amines. nist.govbldpharm.com

Another key synthetic strategy is the Mannich reaction , a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a secondary amine like dimethylamine. dntb.gov.ua While direct application to the picolinonitrile core needs further exploration, the Mannich reaction is a well-established method for aminomethylation and has been successfully used to synthesize related structures. dntb.gov.ua

For large-scale production, continuous flow chemistry presents a significant advantage over traditional batch processing, offering better control over reaction parameters and potentially higher yields and purity. researchgate.net The development of a scalable synthesis for related heterocyclic compounds has been demonstrated using continuous flow processes, highlighting a potential pathway for the industrial production of this compound. acs.org

Interactive Table: Comparison of Potential Synthetic Routes

| Synthetic Route | Key Reagents | Potential Advantages | Potential Challenges |

| Reductive Amination | Picolinaldehyde derivative, Dimethylamine, Reducing agent (e.g., NaBH3CN) | One-pot procedure, high versatility. nist.govbldpharm.com | Requires specific aldehyde precursor, control of over-alkylation. |

| Mannich Reaction | 6-methylpicolinonitrile, Formaldehyde, Dimethylamine | Atom economical, uses readily available starting materials. dntb.gov.ua | Potential for side reactions, optimization of reaction conditions needed. |

| Continuous Flow | Optimized batch reaction chemistry | Enhanced safety and control, improved scalability and purity. researchgate.netacs.org | Requires specialized equipment, initial optimization can be resource-intensive. |

Exploration of Undiscovered Catalytic Transformations

The nitrogen atoms in the pyridine (B92270) ring and the dimethylamino group, along with the nitrile functionality, make this compound an intriguing candidate as a ligand in catalysis. Pyridine-based ligands are widely used in transition metal catalysis due to their ability to tune the electronic and steric properties of the metal center. rsc.org

The exploration of this compound as a ligand for various catalytic transformations is a burgeoning area of research. Its structure suggests potential applications in:

Cross-Coupling Reactions: As a ligand for palladium, nickel, or copper catalysts in reactions like Suzuki, Heck, and Sonogashira couplings. The bidentate coordination of the pyridine and amino nitrogens could stabilize the metal center and promote catalytic activity.

Asymmetric Catalysis: Chiral versions of this ligand, or its use in combination with chiral metal complexes, could be explored for enantioselective transformations.

Polymerization Reactions: Nickel(II) complexes with pyridine-based ligands have shown catalytic activity in the oligomerization of olefins. rsc.org

While specific catalytic applications of this compound are not yet widely reported, the broader class of functionalized picolinonitriles and related pyridine derivatives have demonstrated significant catalytic potential. rsc.orgnih.gov

Integration into Next-Generation Functional Materials

The unique electronic and coordination properties of this compound make it a promising building block for the creation of advanced functional materials.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nist.govnih.gov The pyridine and nitrile functionalities of this compound make it a suitable candidate for a multitopic linker in the synthesis of novel MOFs. nist.govnih.gov These MOFs could exhibit interesting properties for applications in:

Gas Storage and Separation: The tunable pore size and chemical functionality of the MOF could allow for selective adsorption of gases like CO2 or H2.

Catalysis: The incorporation of catalytically active metal centers within the MOF structure, supported by the picolinonitrile ligand, could lead to highly active and recyclable heterogeneous catalysts. researchgate.netresearchgate.netrjraap.com

Sensing: The interaction of guest molecules with the MOF framework could lead to changes in its physical properties, such as luminescence or conductivity, enabling its use as a chemical sensor.

Coordination Polymers: Similar to MOFs, coordination polymers can be formed through the self-assembly of metal ions and organic ligands. nih.gov The flexibility in the design of coordination polymers allows for the creation of materials with diverse structures and properties. The use of picolinamide-based ligands, which are structurally related to the target compound, has led to the formation of one- and two-dimensional coordination polymers with catalytic activity. nih.gov

Functional Polymers: The nitrile group can be chemically modified, and the aminomethyl group can serve as a reactive handle to incorporate this compound into polymer chains. This could lead to the development of: